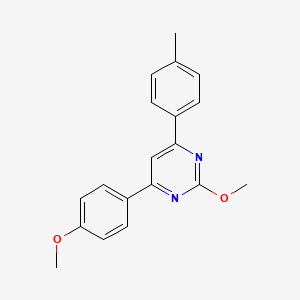

![molecular formula C17H19N3O2 B5500567 N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide involves multiple steps, including acylation, amidation, and condensation reactions. For example, the synthesis of related acetamide derivatives often requires stirring specific precursor compounds in dry solvents, followed by the addition of reagents like lutidine and TBTU under cooled conditions. The crude product is then recrystallized and elucidated through spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic and crystallographic techniques. These compounds often crystallize in specific crystal systems, and their structures exhibit intermolecular hydrogen bonds, contributing to their stability and reactivity. For instance, some acetamide derivatives crystallize in the orthorhombic crystal system, with defined unit cell parameters and exhibit intermolecular hydrogen bonds of types N–H⋅⋅⋅O (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide derivatives involves reactions like carbonylation, where specific catalysts and solvents can direct the synthesis towards desired products. Reductive carbonylation of nitrobenzene, for instance, has been used to synthesize related acetamide compounds with high selectivity under optimized conditions (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through analytical techniques and contribute to understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies involving molecular docking and in silico modeling help in understanding the potential biological activities of these compounds, targeting specific receptors or enzymes (Sharma et al., 2018).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has demonstrated the synthesis and structural elucidation of compounds similar to N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide, highlighting their potential in scientific and medicinal chemistry. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. The study provided insights into the compound's crystal structure, revealing intermolecular H-bonds essential for its biological activity (Sharma et al., 2018).

Mechanistic Insights and Applications

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, showcasing a method for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, pivotal in antimalarial drug synthesis. This research highlighted the optimization of process parameters, offering a kinetic-controlled synthesis pathway for pharmaceutical intermediates (Magadum & Yadav, 2018).

Antioxidant and Anticancer Potential

Several studies have focused on the synthesis of acetamide derivatives and their biological activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, investigating their antioxidant activity. The study provides a foundation for understanding the structural requisites for antioxidant activity in acetamide derivatives (Chkirate et al., 2019).

Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic activities. This research identifies specific derivatives with promising therapeutic potential, opening avenues for further drug development (Rani et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[(4-ethylphenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-13-7-9-14(10-8-13)19-17(22)20-16-6-4-5-15(11-16)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGQDHWMQFVPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)